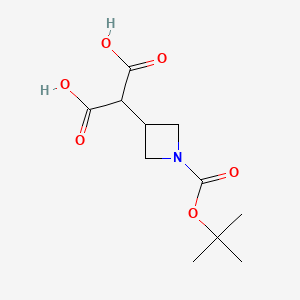![molecular formula C18H24O3Si B599582 [1,1'-联苯]-4-基三乙氧基硅烷 CAS No. 18056-97-8](/img/structure/B599582.png)
[1,1'-联苯]-4-基三乙氧基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Physical And Chemical Properties Analysis
Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.科学研究应用
抗酪氨酸酶活性:联苯基化合物已显示出显着的抗酪氨酸酶活性,这与标准抑制剂曲酸相当。这表明在治疗诸如色素沉着过度等疾病中具有潜在应用(Kwong等人,2017)。
新型酮肟的合成和表征:对联苯衍生物的研究导致了新型酮肟的开发,该酮肟可以与各种金属形成配合物。这些化合物在配位化学和材料科学等领域具有潜在应用(Karipcin和Arabali,2006)。
电色谱分离:已经探索了将联苯基化合物整合到共价有机骨架(COF)中用于电色谱分离的应用,显示出高分辨率和效率。这对于化学分析和纯化过程可能很重要(Bao等人,2021)。
二氧化硅硅烷化的优化:对相关化合物3-氨基丙基三乙氧基硅烷(APTES)的研究表明,它在促进二氧化硅基材与各种材料之间的粘附方面非常重要,其应用范围从先进复合材料到生物分子芯片实验室技术(Howarter和Youngblood,2006)。
新型聚酰亚胺的合成:联苯化合物已被用于合成新型聚酰亚胺,在光学透明性和表面能控制等领域具有应用。这在材料科学与工程领域尤为重要(Lai等人,2008)。
药理分析:联苯衍生物已被合成并分析其药理特性,包括血管紧张素转换酶抑制和抗炎活性。这表明在药物研究中具有潜在应用(Kamble等人,2017)。
在有机发光二极管中的应用:联苯基化合物已被探索其在用于有机发光二极管(OLED)的材料的创造中的潜力,这对于显示和照明技术的发展至关重要(Martı́nez-Martı́nez等人,2017)。
多氯联苯(PCB)降解:已经对能够降解PCB污染环境中的联苯的细菌的遗传特性进行了研究,表明在生物修复和环境清理中的应用(Sul等人,2009)。
发光和热性能:对联苯咔唑衍生物的研究检查了它们的发光和热性能,表明在材料科学,特别是发光材料的开发中具有潜在应用(Tang等人,2021)。
联苯双加氧酶的定向进化:对联苯双加氧酶的研究探索了它们的功能多样性和定向进化中的潜力,这在生物技术和环境修复中可能很重要(Furukawa等人,2004)。
作用机制
Target of Action
The primary target of [1,1’-Biphenyl]-4-yltriethoxysilane is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in the immune system’s ability to distinguish self from non-self, and its dysregulation is implicated in various diseases, including cancer .
Mode of Action
[1,1’-Biphenyl]-4-yltriethoxysilane interacts with its targets by binding to PD-L1 at its PD-1 binding site . This binding is believed to induce PD-L1 dimerization, effectively blocking the PD-L1/PD-1 interaction . This blockade can enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
The compound’s action primarily affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, [1,1’-Biphenyl]-4-yltriethoxysilane can potentially disrupt the immune evasion mechanisms of cancer cells, enhancing the body’s immune response against them .
Pharmacokinetics
Small molecules like [1,1’-biphenyl]-4-yltriethoxysilane generally have good oral bioavailability and high tumor penetration , which can contribute to their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-yltriethoxysilane’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-L1/PD-1 interaction, the compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-yltriethoxysilane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules and the state of the immune system .
未来方向
属性
IUPAC Name |
triethoxy-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISPMRSLVRNRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708288 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18056-97-8 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does [1,1'-Biphenyl]-4-yltriethoxysilane help determine the chirality of silica nanotubes?
A: [1,1'-Biphenyl]-4-yltriethoxysilane serves as a chirality indicator by bonding to the surface of silica nanotubes. The molecule contains a biphenyl group, which can adopt a twisted conformation due to the steric hindrance between the two phenyl rings. When attached to the helical silica nanotube surface, the biphenyl group's twist becomes influenced by the underlying chirality of the silica. This twist can then be detected using circular dichroism (CD) spectroscopy. The CD spectra show distinct signals depending on whether the silica nanotube has a right-handed or left-handed helical structure, thus revealing the surface chirality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



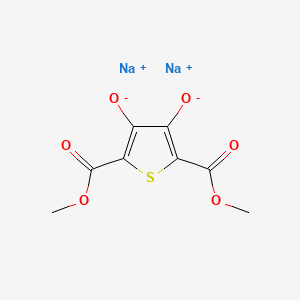
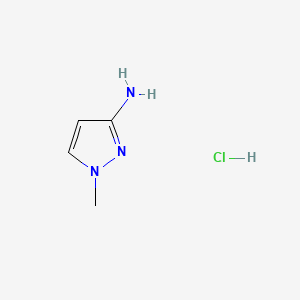
![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)
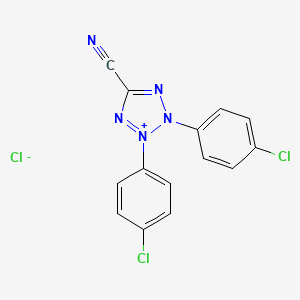
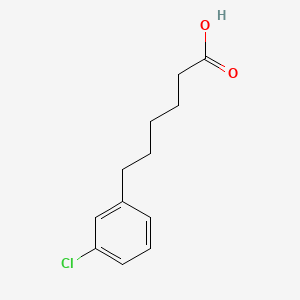
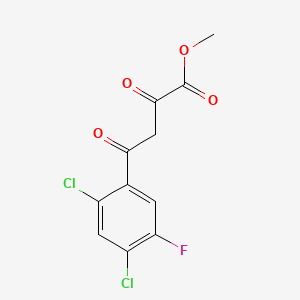
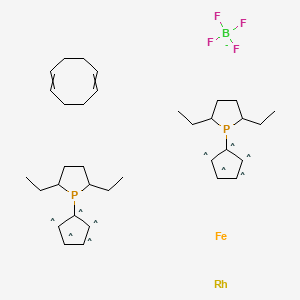


![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
